molecular formula C15H11ClN4O6 B12293684 5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione

5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione

Cat. No.: B12293684
M. Wt: 378.72 g/mol
InChI Key: OBZXALZJJUWNDQ-UHFFFAOYSA-N
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Description

5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione is a complex heterocyclic compound. It features a chromeno-pyrimidine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with potentially enhanced biological activities .

Scientific Research Applications

5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with chromeno-pyrimidine cores, such as:

Uniqueness

What sets 5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and its potential for diverse biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H11ClN4O6

Molecular Weight

378.72 g/mol

IUPAC Name

5-(7-chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H11ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-9,13H,(H2,19,20,23,25)(H2,17,18,21,22,24)

InChI Key

OBZXALZJJUWNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O

Origin of Product

United States

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